molecular formula C21H16Cl2N2O2S B11070778 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide

Cat. No.: B11070778
M. Wt: 431.3 g/mol
InChI Key: OQKTUFQUZMLROU-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide is an aromatic amide compound It is characterized by the presence of a benzenesulfonamide group attached to a chlorinated phenyl ring, which is further substituted with a cyano group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl cyanide with 2-methyl-5-chlorobenzaldehyde in the presence of a base to form the intermediate compound.

    Sulfonamide Formation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide is unique due to its specific substitution pattern and the presence of both cyano and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16Cl2N2O2S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]benzenesulfonamide

InChI

InChI=1S/C21H16Cl2N2O2S/c1-14-11-18(19(13-24)15-7-9-16(22)10-8-15)20(23)12-21(14)25-28(26,27)17-5-3-2-4-6-17/h2-12,19,25H,1H3

InChI Key

OQKTUFQUZMLROU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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